Enantiomeric Purity: (3R,4S) Single Enantiomer Versus Racemic trans Mixture
The (3R,4S) enantiomer is the stereochemically defined form specifically claimed in NK‑3 antagonist patents, whereas the racemic trans mixture (often sold as 'rel-(3R,4S)') contains equal amounts of the inactive (3S,4R) enantiomer, which can confound biological assays [1]. Procurement of the single enantiomer eliminates the need for costly chiral separation and ensures consistent pharmacological profiling.
| Evidence Dimension | Stereochemical composition |
|---|---|
| Target Compound Data | Single (3R,4S) enantiomer (enantiopure) |
| Comparator Or Baseline | Racemic trans mixture (rel-(3R,4S)) containing 50% (3S,4R) enantiomer |
| Quantified Difference | 100% vs 50% target enantiomer; biological activity of (3S,4R) is typically >10‑fold lower in NK3 binding assays [1] |
| Conditions | NK‑3 receptor binding assays as described in US 8,022,099 |
Why This Matters
Using the racemate can lead to misinterpretation of SAR data and requires additional chiral chromatography, increasing cost and project timelines.
- [1] Bissantz et al., US Patent 8,022,099 B2, N‑benzyl pyrrolidine derivatives, issued Sep. 20, 2011, assigned to Hoffmann‑La Roche Inc. View Source
